molecular formula C13H7BrClNO B1375293 3-Bromo-4-(4-chlorophenoxy)benzonitrile CAS No. 1355656-66-4

3-Bromo-4-(4-chlorophenoxy)benzonitrile

Cat. No.: B1375293
CAS No.: 1355656-66-4
M. Wt: 308.56 g/mol
InChI Key: RTEYRKKVKJUNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(4-chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7BrClNO. It is a derivative of benzonitrile, featuring a bromine atom at the 3-position and a chlorophenoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-chlorophenoxy)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-chlorophenoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-Bromo-4-(4-chlorophenoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of the bromine and chlorophenoxy groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(4-chlorophenoxy)benzonitrile is unique due to the presence of both bromine and chlorophenoxy groups, which can impart distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceuticals .

Properties

IUPAC Name

3-bromo-4-(4-chlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNO/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYRKKVKJUNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-4-fluorobenzonitrile (1.60 g, 8.00 mmol), 4-chlorophenol (1.028 g, 8 mmol) and potassium carbonate (2.487 g, 24 mmol) in DMSO (20 mL) was stirred for 18 hours at room temperature under a nitrogen atmosphere. The reaction was diluted with aqueous ammonium chloride (50 mL) and extracted with EtOAc (3×30 mL). The combined organic extract was washed with water (2×30 mL) and dried over magnesium sulfate, filtered and concentrated in vacuo to afford the title compound as a white solid (2.47 g).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.028 g
Type
reactant
Reaction Step One
Quantity
2.487 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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